1-benzylsulfonyl-N-(1-carbamoylcyclopropyl)piperidine-3-carboxamide
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Overview
Description
1-benzylsulfonyl-N-(1-carbamoylcyclopropyl)piperidine-3-carboxamide is a complex organic compound that features a piperidine ring, a benzylsulfonyl group, and a carbamoylcyclopropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzylsulfonyl-N-(1-carbamoylcyclopropyl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the Benzylsulfonyl Group: This step often involves sulfonylation reactions using benzylsulfonyl chloride and a suitable base.
Attachment of the Carbamoylcyclopropyl Moiety: This can be done through carbamoylation reactions using carbamoyl chloride derivatives and cyclopropyl amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-benzylsulfonyl-N-(1-carbamoylcyclopropyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This can reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or carbamoyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-benzylsulfonyl-N-(1-carbamoylcyclopropyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Shares structural similarities but differs in the phenyl group.
Benzenesulfonamide derivatives: Similar sulfonamide functionality but different overall structure.
Indole 2 and 3-carboxamides: Similar carboxamide functionality but different core structure.
Uniqueness
1-benzylsulfonyl-N-(1-carbamoylcyclopropyl)piperidine-3-carboxamide is unique due to its combination of a piperidine ring, benzylsulfonyl group, and carbamoylcyclopropyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-benzylsulfonyl-N-(1-carbamoylcyclopropyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c18-16(22)17(8-9-17)19-15(21)14-7-4-10-20(11-14)25(23,24)12-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H2,18,22)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMJILSGFDPMEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2)C(=O)NC3(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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